4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science. The structure of this compound consists of a phenoxy group, a thienopyrimidine core, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to target mitogen-activated protein kinase 14 .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit their targets, leading to various cellular changes .
Biochemical Pathways
Similar compounds have been found to affect the pi3k/akt/mtor signaling pathway, which plays a crucial role in major cellular functions such as proliferation, migration, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been found to have a clogp value less than 4 and molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .
Result of Action
Similar compounds have been found to display in vitro activity against the gfp reporter strain of mycobacterium tuberculosis with mic 90 values of 0488–625 µM .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the cells, and the specific environment within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate to replace certain substituents on the aromatic rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives
Scientific Research Applications
4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: The unique electronic properties of the thienopyrimidine core make this compound suitable for use in organic electronics and photovoltaic devices.
Biological Studies: Researchers are exploring the compound’s interactions with various biological receptors to understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure with 4-phenoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide and exhibit comparable biological activities.
Benzimidazole-thienopyrimidines: These hybrids combine the thienopyrimidine core with a benzimidazole moiety, resulting in compounds with enhanced antimicrobial and anticancer properties.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique electronic and steric properties
Properties
IUPAC Name |
4-phenoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(22-17-16-10-11-25-19(16)21-12-20-17)13-6-8-15(9-7-13)24-14-4-2-1-3-5-14/h1-12H,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPFXJBADWTBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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